molecular formula C18H34N2S3 B2498723 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione CAS No. 4858-33-7

5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione

Cat. No.: B2498723
CAS No.: 4858-33-7
M. Wt: 374.66
InChI Key: VBEUZNRQQCFRHZ-UHFFFAOYSA-N
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Description

5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione: is a sulfur-containing heterocyclic compound It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione typically involves the reaction of hexadecylthiol with a suitable thiadiazole precursor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. The presence of sulfur and nitrogen atoms in the thiadiazole ring contributes to its biological activity .

Medicine: The compound is being investigated for its potential use in drug development, particularly as an antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for further research .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants .

Mechanism of Action

The mechanism of action of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and contributes to its antimicrobial properties .

Comparison with Similar Compounds

  • 5-(Pentadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
  • 5-(Octadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
  • 5-(Dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione

Uniqueness: 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is unique due to the length of its hexadecyl chain, which imparts distinct physical and chemical properties. This longer alkyl chain can influence the compound’s solubility, melting point, and interaction with biological membranes, making it particularly useful in specific applications .

Biological Activity

5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is recognized for its significant pharmacological potential due to the presence of the thiadiazole ring and its unique electronic properties. These compounds exhibit a range of biological activities including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antidiabetic
  • Antiviral .

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles possess notable antimicrobial properties. Specifically:

  • Minimum Inhibitory Concentration (MIC) studies have shown that various thiadiazole compounds exhibit strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
  • The presence of the hexadecylsulfanyl group in this compound may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy against microbial strains.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively documented:

  • Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the range of 0.2810.0mug/mL0.28-10.0\\mu g/mL against human colon (HCT116) and lung (H460) cancer cell lines .
  • Structure–activity relationship (SAR) studies suggest that modifications at the C-5 position significantly influence cytotoxicity and selectivity towards cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazoles are also noteworthy:

  • Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For example, certain compounds have shown significant activity in reducing inflammation markers in experimental models .

Table: Summary of Biological Activities of Thiadiazole Derivatives

Activity TypeExample CompoundsTarget Organisms/Cell LinesMIC/IC50 Values
AntimicrobialVarious thiadiazolesS. aureus, E. coliMIC: 0.78 - 3.125 μg/mL
AnticancerCinnamic acid derivativesHCT116, H460IC50: 0.28 - 10 μg/mL
Anti-inflammatorySelected thiadiazolesInflammatory pathwaysNot specified

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: Some thiadiazoles act as inhibitors of key enzymes involved in microbial resistance or cancer cell proliferation .
  • Interference with Cellular Signaling: The compound may modulate signaling pathways related to inflammation and tumor growth .

Properties

IUPAC Name

5-hexadecylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-20-19-17(21)23-18/h2-16H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEUZNRQQCFRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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